

Right-On™ Kinase Assay Kit: Technical Support Center

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Compound of Interest

Compound Name:	Right-On
CAS No.:	120528-68-9
Cat. No.:	B1168096

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the **Right-On™** Kinase Assay Kit for better results. The following sections address common issues encountered during experiments and offer protocol modifications to enhance assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the linear range of the **Right-On™** Kinase Assay Kit?

A1: The linear range of the assay is typically between 0.5 ng and 20 ng of active kinase per reaction. However, the optimal enzyme concentration may vary depending on the specific kinase and substrate used. We recommend performing an enzyme titration to determine the linear range for your specific experimental conditions.

Q2: Can I use a different buffer system with this kit?

A2: While the provided 1X Kinase Assay Buffer is optimized for performance, alternative buffers can be used. However, it is crucial to ensure the buffer components do not interfere with the

assay chemistry. For example, high concentrations of chelating agents like EDTA can inhibit kinase activity. If you must use a different buffer, we recommend validating it against the provided buffer.

Q3: How sensitive is the assay to temperature fluctuations?

A3: The assay is highly sensitive to temperature. The optimal reaction temperature is 30°C. Deviations of more than $\pm 2^\circ\text{C}$ can significantly impact enzyme kinetics and lead to variability in your results. It is critical to use a calibrated incubator or water bath to maintain a stable temperature throughout the assay.

Q4: What is the recommended wavelength for reading the results?

A4: The final reaction product should be read at an absorbance of 450 nm. A background reading at 620 nm can be subtracted to correct for any well-to-well variations in the microplate.

Troubleshooting Guide



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Protocol Modifications for Better Results

For researchers experiencing low signal-to-noise ratios, the following modified protocol incorporating a signal amplification step has been shown to improve results.

Modified Experimental Protocol: Signal Amplification

- **Prepare Kinase Reaction:** Prepare the kinase reaction mixture as described in the standard protocol. Add 50 μL of the reaction mixture to each well of a 96-well plate.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Stop Reaction:** Add 25 μL of the Stop Solution to each well.
- **Primary Antibody Incubation:** Add 100 μL of the diluted Phospho-Specific Primary Antibody to each well. Incubate at room temperature for 90 minutes with gentle shaking.
- **Washing:** Wash each well three times with 200 μL of 1X Wash Buffer.
- **Secondary Antibody Incubation:** Add 100 μL of a 1:1000 dilution of HRP-conjugated secondary antibody to each well. Incubate at room temperature for 60 minutes.
- **Washing:** Repeat the washing step as in step 5.
- **Signal Amplification:** Add 100 μL of the Amplification Reagent to each well. Incubate for 15 minutes at room temperature in the dark.
- **Substrate Addition:** Add 100 μL of TMB Substrate to each well.
- **Read Plate:** Measure the absorbance at 450 nm.

Quantitative Data from Protocol Modification

The following table summarizes the improvement in signal-to-noise ratio observed with the modified protocol.



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Visualizations

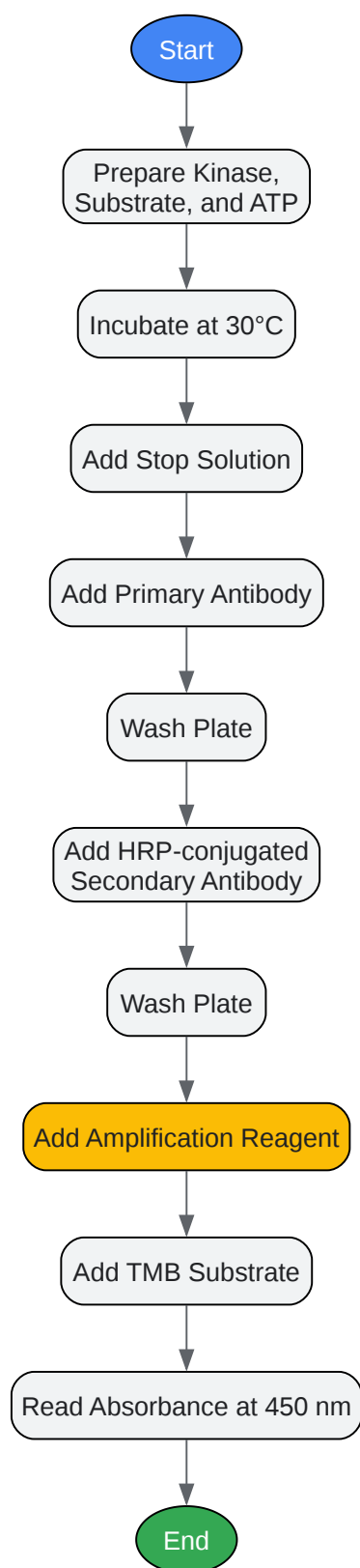
Signaling Pathway



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